molecular formula C11H7ClF2N2O B1451913 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine CAS No. 1156364-97-4

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine

Cat. No.: B1451913
CAS No.: 1156364-97-4
M. Wt: 256.63 g/mol
InChI Key: RWSHVWSBVBBPND-UHFFFAOYSA-N
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Properties

IUPAC Name

3-chloro-6-[3-(difluoromethoxy)phenyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-10-5-4-9(15-16-10)7-2-1-3-8(6-7)17-11(13)14/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHVWSBVBBPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine typically involves the reaction of 3-chloropyridazine with 3-(difluoromethoxy)phenylboronic acid under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This may include using more efficient catalysts, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce more complex biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects . The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable compound in various research applications .

Biological Activity

3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a chloro group and a difluoromethoxyphenyl moiety. Its structure can be represented as follows:

CxHyClF2Nz\text{C}_x\text{H}_y\text{Cl}\text{F}_2\text{N}_z

Where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The difluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various human cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer cell lines T-47D and MDA-MB-231.
  • Mechanism : It induces apoptosis and alters cell cycle progression, leading to reduced cell viability.
  • IC50 Values : Preliminary results indicate IC50 values in the low nanomolar range, suggesting strong efficacy against cancer cells .
Cell LineIC50 (nM)Mechanism of Action
T-47D20.1Apoptosis induction
MDA-MB-23143.8Cell cycle arrest

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Target Organisms : Various bacterial strains were tested.
  • Results : Exhibited significant inhibition of bacterial growth, indicating potential as an antimicrobial agent .

3. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression:

  • Target Enzymes : Cyclin-dependent kinases (CDKs) have been identified as potential targets.
  • Binding Affinity : Molecular docking studies suggest strong interactions with the CDK2 binding site .

Case Studies and Research Findings

Several key studies have highlighted the biological activities of this compound:

  • In Vitro Studies :
    • A study assessed the compound's effects on cell proliferation and apoptosis in breast cancer models, showing promising results with significant apoptosis induction .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that modifications to the difluoromethoxy group can enhance biological activity, providing insights for future drug design .
  • Comparative Analysis :
    • The compound was compared with other pyridazine derivatives, demonstrating superior potency in inhibiting cancer cell growth and modulating enzyme activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine
Reactant of Route 2
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3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine

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